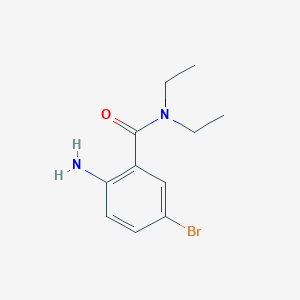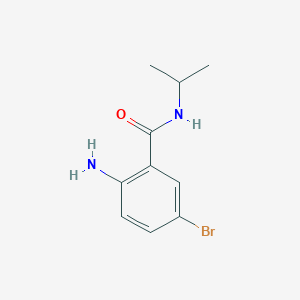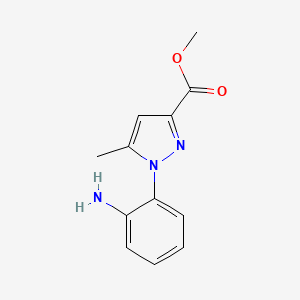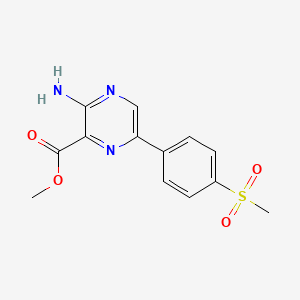
Methyl 6-(cyclopropylamino)nicotinate
Vue d'ensemble
Description
Methyl 6-(cyclopropylamino)nicotinate, also known as 6-CPA or 6-CPAN, is an ester of nicotinic acid and cyclopropylamine. It is an organic compound that is used in a variety of scientific research applications due to its unique chemical and physical properties.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
Methyl 6-(cyclopropylamino)nicotinate is involved in the synthesis of various pharmaceutical compounds. For instance, its derivative, methyl 6-chloro-5-(trifluoromethyl)nicotinate, is a key intermediate in the synthesis of novel anti-infective agents. This process involves trifluoromethylation, highlighting the compound's role in developing effective pharmaceuticals (Mulder et al., 2013).
Dermatological Research
Studies have explored the cutaneous penetration of methyl nicotinate and its implications in dermatology. For instance, its penetration and induced vasodilation have been studied in people with sensitive skin (Issachar et al., 1998). Another study used methyl nicotinate as a model to study the transcutaneous penetration of chemicals, providing insights into skin hyperreactivity (Berardesca et al., 1991).
Psychiatric Research
Methyl nicotinate's effect on prostaglandin D2 production and the resultant cutaneous capillary vasodilatation has been investigated as a potential diagnostic tool for schizophrenia (Ward et al., 1998).
Enhancing Blood Collection
Topical application of methyl nicotinate solution has been researched for its potential to enhance peripheral blood collection. This method could be particularly useful for patients with venous blood collection phobia or an inability to provide venous blood samples (Zhu et al., 2022).
Antinociceptive Activity
Methyl nicotinate has been studied for its potential antinociceptive activity, showing effectiveness in reducing pain responses in animal models (Erharuyi et al., 2015).
Mécanisme D'action
Target of Action
Methyl 6-(cyclopropylamino)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of this compound are likely to be similar to those of niacin and its derivatives, which are known to act as peripheral vasodilators . This means they work by dilating the blood vessels, which can help to increase blood flow and reduce pain and inflammation in muscles and joints .
Mode of Action
These compounds are believed to promote the release of prostaglandin D2, a hormone-like compound that plays a key role in inflammation and pain . This action is strictly local due to the short half-life of prostaglandin D2 .
Biochemical Pathways
Nicotinic acid and its derivatives, including Methyl 6-(cyclopropylamino)nicotinate, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Pharmacokinetics
Research on a similar compound, 6-methylnicotine, suggests that it has similar aerosol transfer efficiency to nicotine . This suggests that Methyl 6-(cyclopropylamino)nicotinate may also have similar absorption, distribution, metabolism, and excretion (ADME) properties to nicotine .
Result of Action
The result of Methyl 6-(cyclopropylamino)nicotinate’s action is likely to be similar to that of other nicotinic acid derivatives. These compounds are known to cause vasodilation, increasing blood flow to the area where they are applied . This can help to relieve pain and inflammation in muscles and joints .
Action Environment
The action of Methyl 6-(cyclopropylamino)nicotinate, like other nicotinic acid derivatives, can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity could potentially influence the compound’s efficacy and stability, although more research is needed to confirm this.
Propriétés
IUPAC Name |
methyl 6-(cyclopropylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOTLSTVANHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(cyclopropylamino)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)
![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)